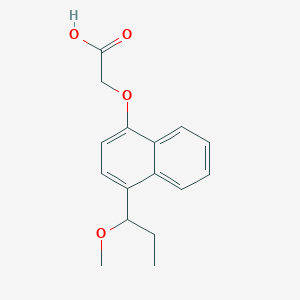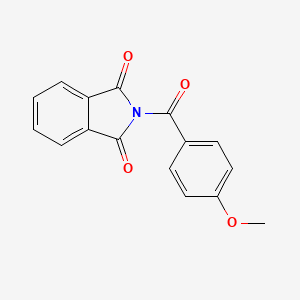
3-(2-Iodobenzyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Iodobenzyl)oxetane is a chemical compound featuring an oxetane ring substituted with a 2-iodobenzyl group. Oxetanes are four-membered cyclic ethers known for their unique chemical properties, including ring strain and reactivity. The presence of the 2-iodobenzyl group adds further versatility to this compound, making it valuable in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Iodobenzyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a precursor containing both an alcohol and a halide group. For instance, the reaction of 2-iodobenzyl alcohol with an appropriate oxetane precursor under basic conditions can yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Iodobenzyl)oxetane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxetane ring can be opened or modified through oxidation or reduction reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like organometallic compounds.
Oxidation: Use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzyl oxetanes, while oxidation can lead to ring-opened products .
Scientific Research Applications
3-(2-Iodobenzyl)oxetane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Its derivatives may exhibit therapeutic properties, making it a candidate for drug discovery and development.
Industry: The compound’s unique reactivity makes it useful in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Iodobenzyl)oxetane involves its ability to undergo various chemical transformations due to the presence of the oxetane ring and the 2-iodobenzyl group. The oxetane ring’s strain makes it susceptible to ring-opening reactions, while the iodine atom can participate in substitution reactions. These properties enable the compound to interact with different molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
- 3-(2-Bromobenzyl)oxetane
- 3-(2-Chlorobenzyl)oxetane
- 3-(2-Fluorobenzyl)oxetane
Comparison: 3-(2-Iodobenzyl)oxetane is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This difference can influence the compound’s reactivity and the types of reactions it can undergo. For example, iodine’s ability to participate in cross-coupling reactions makes this compound particularly valuable in synthetic chemistry .
Properties
Molecular Formula |
C10H11IO |
|---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
3-[(2-iodophenyl)methyl]oxetane |
InChI |
InChI=1S/C10H11IO/c11-10-4-2-1-3-9(10)5-8-6-12-7-8/h1-4,8H,5-7H2 |
InChI Key |
PTSBAELSFFLDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)CC2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione](/img/structure/B11846854.png)
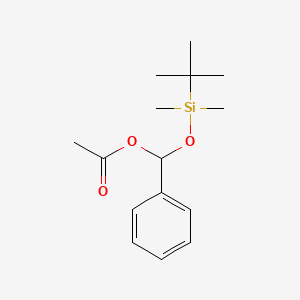

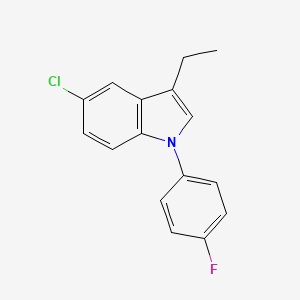

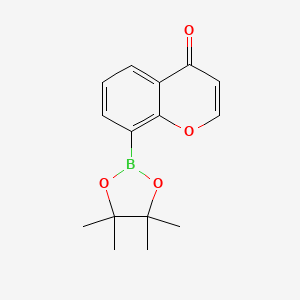
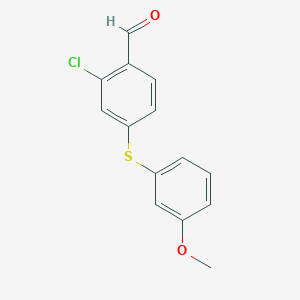
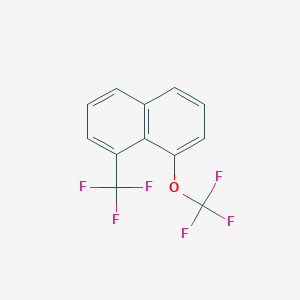
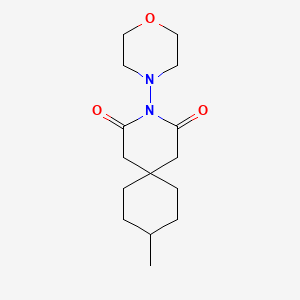
![Benzenecarboximidamide, 3-[(1-naphthalenyloxy)methyl]-](/img/structure/B11846885.png)
![4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11846887.png)
